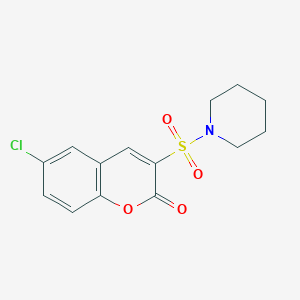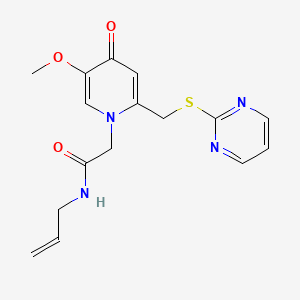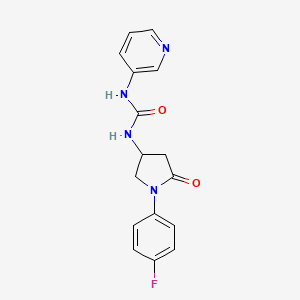
6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a chromen-2-one structure are a type of oxygen-containing heterocycle . They are often found in natural products and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves the cyclization of suitable precursors . Protodeboronation of boronic esters is a method that has been used in the synthesis of related compounds .Molecular Structure Analysis
The chromen-2-one structure consists of a fused six-membered benzene ring and a five-membered lactone ring . The piperidin-1-ylsulfonyl group would be attached to the third carbon of the chromen-2-one structure.Chemical Reactions Analysis
The reactivity of chromen-2-one derivatives can vary depending on the substituents present on the molecule . Protodeboronation reactions have been reported for related compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Chromen-2-one derivatives are generally stable compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Approaches and Derivatives : Research has demonstrated various synthetic pathways to create derivatives of chromen-2-one compounds, highlighting the versatility of these molecules in chemical synthesis. For example, chromen-3-yl derivatives have been synthesized through reactions involving 1,2,4-oxadiazole, piperidine, and morpholine, showcasing the chemical adaptability and potential for diverse applications (Rao et al., 2014).
Anticancer Activity : Some derivatives, starting with compounds like 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines (Bashandy et al., 2011). This indicates the potential therapeutic applications of these compounds in oncology research.
Antimicrobial and Antioxidant Activities
Antimicrobial Properties : Chromen-4H-ones and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating significant potential in combating microbial infections. For instance, new hydroxy-3-pyrazolyl-4H-chromen-4-ones have been developed and shown to possess antimicrobial and antioxidant activities (Hatzade et al., 2008).
Antioxidant Potential : The antioxidant properties of certain chromene derivatives have been explored, with studies revealing that these compounds can serve as effective antioxidants. This suggests their use in preventing oxidative stress-related damage and diseases (Al-ayed, 2011).
Catalytic Applications
Nanomagnetic Reusable Catalysts : The functionalization of Fe3O4 nanoparticles with derivatives such as Piperidine-4-carboxylic acid (PPCA) has led to the creation of novel nanomagnetic catalysts like Fe3O4-SA-PPCA. These catalysts have shown efficiency in the synthesis of complex organic molecules, highlighting their potential in streamlining chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Structural and Electronic Properties
Crystal Structure Analysis : The crystal structure and electronic properties of various anticonvulsant drugs featuring piperidine derivatives have been studied to understand their pharmacological potential better. These studies provide insights into the molecular interactions and stability of these compounds, which are crucial for designing effective therapeutic agents (Georges et al., 1989).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-chloro-3-piperidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQTOBJLIKELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)
![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)

![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)



![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2564338.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)
